6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperazine ring, a pyrimidine ring, and a triazolopyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic strategy often includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting appropriate diamines with benzyl halides under basic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is formed through cyclization reactions involving suitable precursors such as amidines or guanidines.
Assembly of the Triazolopyrimidine Ring: The triazolopyrimidine ring is constructed by reacting triazole derivatives with pyrimidine intermediates under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes.
Medicine: Research indicates potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, known for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a piperazine moiety, studied for its antimicrobial activity.
Uniqueness
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of three heterocyclic rings, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse functionalization make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-16-18(13-23-20-24-15-25-29(16)20)19-7-8-22-21(26-19)28-11-9-27(10-12-28)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAIAGCSZUOVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C3=NC(=NC=C3)N4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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